molecular formula C11H12N2O3 B11765146 Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B11765146
M. Wt: 220.22 g/mol
InChI Key: NVGILEYAGPATHJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals . This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings.

Chemical Reactions Analysis

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes.

Biological Activity

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate (CAS No. 1506387-29-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, with a molar mass of 220.22 g/mol. The predicted density is approximately 1.247 g/cm³, and it has a pKa value of about 11.70, indicating its basic nature .

PropertyValue
Molecular FormulaC11H12N2O3
Molar Mass220.22 g/mol
Density1.247 g/cm³
pKa11.70

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231). In vitro assays indicated that this compound can enhance caspase-3 activity significantly, suggesting a mechanism involving the activation of apoptotic pathways .

Case Study:
A study conducted on the compound's effects on MDA-MB-231 cells revealed that at a concentration of 10 µM, it increased caspase-3 activity by approximately 1.5 times compared to controls, indicating a potent pro-apoptotic effect .

The proposed mechanism of action for this compound involves its interaction with microtubules. The compound acts as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis .

Pharmacological Studies

A pharmacological evaluation of related benzimidazole derivatives has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The structural motifs present in Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole derivatives contribute to their biological efficacy .

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells
Microtubule DynamicsDisrupts microtubule assembly
Enzymatic ActivityPotential roles in enzymatic processes

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 3-methyl-2-oxo-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-10(14)7-5-4-6-8-9(7)13(2)11(15)12-8/h4-6H,3H2,1-2H3,(H,12,15)

InChI Key

NVGILEYAGPATHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2C

Origin of Product

United States

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